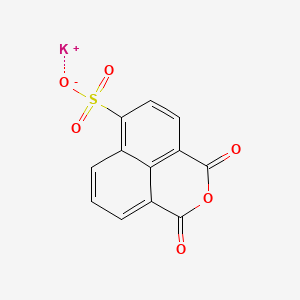

4-Sulfo-1,8-naphthalic anhydride potassium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71501-16-1 |

|---|---|

Molecular Formula |

C12H6KO6S |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate |

InChI |

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17); |

InChI Key |

QMXLOFQRJPKOMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K] |

Other CAS No. |

71501-16-1 |

Pictograms |

Irritant |

Related CAS |

71501-16-1 68427-33-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Sulfo-1,8-naphthalic Anhydride Potassium Salt: A Key Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Sulfo-1,8-naphthalic anhydride potassium salt, a versatile chemical intermediate with significant applications in the fields of medicinal chemistry, materials science, and diagnostics. As a Senior Application Scientist, this document aims to deliver not only the fundamental physicochemical properties of this compound but also to provide actionable insights into its synthesis and application, grounded in established scientific principles and methodologies.

Core Molecular and Physical Characteristics

This compound, identified by the CAS Number 71501-16-1, is a key aromatic anhydride.[1][2][3] Its foundational role in complex organic synthesis stems from the reactive anhydride group and the presence of a sulfonate moiety, which imparts distinct solubility and electronic properties.

The molecular formula of this compound is C₁₂H₅KO₆S, and it has a molecular weight of approximately 316.33 g/mol .[2][4] The presence of the potassium sulfonate group generally renders it a white to light-colored solid with good solubility in water and polar organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₅KO₆S | [1][2][3] |

| Molecular Weight | 316.33 g/mol | [2][4] |

| CAS Number | 71501-16-1 | [1][2][3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Purity | Typically ≥90-98% (by HPLC) | [1] |

| Melting Point | 207-210 °C | [2] |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process for its subsequent use as a chemical intermediate. A common synthetic route involves the sulfonation of 1,8-naphthalic anhydride. This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the naphthalene core. The subsequent neutralization with a potassium salt, such as potassium chloride, yields the desired potassium salt form.[1]

The chemical reactivity of this molecule is dominated by two primary sites: the anhydride group and the aromatic ring. The anhydride is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of naphthalimide and ester derivatives, respectively. This reactivity is the cornerstone of its utility in constructing more complex molecules. The aromatic ring can undergo further electrophilic substitution reactions, although the existing sulfonate group will direct incoming substituents.

Applications in Drug Discovery and Development

A significant application of this compound in the pharmaceutical sciences is its use as a scaffold for the development of bioactive molecules. The naphthalimide core, readily accessible from this starting material, is a privileged structure found in a variety of therapeutic agents, including DNA intercalators and fluorescent probes.

A notable example is the development of 1,8-naphthalimide-based inhibitors of clathrin-mediated endocytosis.[5] These inhibitors are valuable tools for studying cellular trafficking and have potential therapeutic applications. The synthesis of such inhibitors often involves the reaction of this compound with various substituted amines to generate a library of naphthalimide derivatives for screening.[5]

The sulfonate group is crucial in these applications as it can modulate the solubility and pharmacokinetic properties of the final compounds, a critical consideration in drug design.

Experimental Protocol: Synthesis of a 4-Sulfo-1,8-Naphthalimide Derivative

This protocol provides a representative procedure for the synthesis of a naphthalimide derivative from this compound, based on established methodologies for the preparation of clathrin inhibitors.[5]

Objective: To synthesize a substituted N-benzyl-4-sulfo-1,8-naphthalimide potassium salt.

Materials:

-

This compound

-

Substituted benzylamine (e.g., 4-aminobenzylamine)

-

Ethanol

-

Triethylamine (TEA)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired substituted benzylamine (3 equivalents), and ethanol.

-

Base Addition: Add triethylamine (TEA) to the reaction mixture. TEA acts as a base to facilitate the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.[5]

-

Reaction Monitoring: Allow the reaction to proceed for 18 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The desired product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final naphthalimide derivative.

Causality Behind Experimental Choices:

-

The use of a threefold excess of the amine helps to drive the reaction to completion.

-

Ethanol is a suitable solvent that can dissolve the reactants to a sufficient extent at elevated temperatures.

-

Refluxing provides the necessary activation energy for the imidation reaction to occur at a reasonable rate.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to a bioactive naphthalimide derivative.

Caption: Synthetic pathway to N-substituted naphthalimides.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its well-defined reactivity and physicochemical properties make it an ideal starting material for the synthesis of a wide range of functional molecules, from fluorescent dyes to potential therapeutic agents. The ability to readily generate diverse libraries of naphthalimide derivatives positions this compound as a key tool for researchers and scientists in the ongoing quest for novel scientific discoveries and drug development.

References

- Vertex AI Search. (n.d.). 4-Sulfo-1, 8-naphthalic Anhydride Potassium Salt, min 98% (HPLC), 100 grams.

- Finetech Industry Limited. (n.d.). This compound | CAS: 71501-16-1.

- Oakwood Chemical. (n.d.). 4-Sulfo-1,8-naphthalic anhydride, potassium salt.

- Guidechem. (n.d.). This compound 71501-16-1.

- BLD Pharm. (n.d.). 71501-16-1|this compound.

- Sigma-Aldrich. (n.d.). 4-Sulfo-1,8-naphthalic anhydride technical grade, 90%.

- Sigma-Aldrich. (n.d.). 4-Sulfo-1,8-naphthalic anhydride technical grade, 90%.

- PureSynth. (n.d.). 4-Sulfo-18-Naphthalic Anhydride Potassium Salt 98.0%(HPLC).

- UL Prospector. (n.d.). 4-Sulpho-1,8-Naphthalic Anhydride, Potassium Salt.

- Macgregor, K. A., et al. (2013). Development of 1,8-Naphthalimides as Clathrin Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility & Stability Profile of 4-Sulfo-1,8-naphthalic Anhydride Potassium Salt

Executive Summary

4-Sulfo-1,8-naphthalic anhydride potassium salt (CAS: 71501-16-1) presents a classic "solubility vs. stability" paradox common in amphiphilic reactive intermediates. While the sulfonate group (

For researchers, this dictates a strict operational protocol: Aqueous solutions must be prepared immediately prior to use , whereas polar aprotic solvents (DMSO, DMF) offer stable environments for stock storage and spectroscopic analysis.

Part 1: Physicochemical Profile

To master the handling of this compound, one must understand its tripartite structure:

-

The Hydrophilic Head (

): The dominant driver of solubility. It creates a hydration shell that pulls the hydrophobic core into aqueous solution. -

The Aromatic Core (Naphthalene): Responsible for

stacking interactions, leading to aggregation at high concentrations. -

The Reactive Center (Anhydride): An electrophilic ring susceptible to nucleophilic attack by water (hydrolysis) or amines (imidization).

| Property | Specification |

| CAS Number | 71501-16-1 |

| Molecular Formula | |

| Molecular Weight | 316.33 g/mol |

| Appearance | White to off-white solid |

| Primary Solvency Driver | Ionic Sulfonate Group |

| Primary Instability Factor | Anhydride Ring Hydrolysis |

Part 2: Solubility in Aqueous Systems

Status: Highly Soluble, but Chemically Unstable.

The Hydrolysis Trap

In water, the anhydride ring is under constant attack. The rate of hydrolysis is pH-dependent.[1]

-

Acidic pH (< 5): Hydrolysis is slow; the anhydride is relatively stable.

-

Neutral pH (7): Moderate hydrolysis rate (Half-life: hours).

-

Basic pH (> 9): Rapid, irreversible ring-opening to 4-sulfo-1,8-naphthalic acid (dicarboxylate).

Critical Insight: Many protocols mistakenly dissolve this salt in basic buffers to maximize solubility. This destroys the reactive anhydride within minutes, leading to failed conjugations.

Recommended Aqueous Protocol

If aqueous conditions are mandatory (e.g., protein labeling):

-

Buffer Selection: Use slightly acidic buffers (Acetate, pH 5.0–6.0) to suppress hydrolysis.

-

Temperature: Keep solutions on ice (

). -

Time Window: Use within 30 minutes of dissolution.

Part 3: Solubility in Organic Solvents

Status: Variable. Dependent on Polarity and Dielectric Constant.

Polar Aprotic Solvents (DMSO, DMF)

-

Solubility: High (

). -

Stability: Excellent.[2]

-

Use Case: These are the gold standard for preparing stock solutions. The lack of available protons prevents hydrolysis.

-

Protocol: Dissolve the salt in anhydrous DMSO. Store aliquots at

under desiccant. Stability extends to months.

-

Polar Protic Solvents (Methanol, Ethanol)

-

Solubility: Moderate to Good (often requires heating).

-

Stability: Risk of Solvolysis. Prolonged heating in alcohols can lead to the formation of mono-esters, competing with the desired reaction.

-

Use Case: Common solvent for condensation reactions with amines (naphthalimide synthesis) due to convenient reflux temperatures.

Non-Polar Solvents (Hexane, Toluene, Ether)

-

Solubility: Insoluble.

-

Use Case: Antisolvents. These are critical for purification. After a reaction in DMF or water, adding excess acetone or ether forces the sulfonated product to precipitate while leaving organic impurities in solution.

Comparative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Primary Application |

| Aqueous | Water, PBS, TRIS | Excellent | High (Hydrolysis) | Bioconjugation (immediate use) |

| Polar Aprotic | DMSO, DMF, NMP | High | Low | Stock solutions, Spectroscopy |

| Polar Protic | Methanol, Ethanol | Moderate | Medium (Solvolysis) | Synthetic Reaction Medium |

| Non-Polar | Toluene, Hexane, DCM | Insoluble | N/A | Precipitation / Purification |

Part 4: Experimental Workflows

Workflow A: Synthesis of 4-Sulfo-1,8-Naphthalimides

Target: Reaction with a primary amine (

-

Solvent Choice: Ethanol or 2-Methoxyethanol.

-

Why? Allows reflux (

–

-

-

Procedure:

-

Suspend 1.0 eq of this compound in Ethanol.

-

Add 1.1 eq of Amine.

-

Reflux for 4–12 hours.[3] The suspension often clears as the intermediate forms, then precipitates as the imide crystallizes.

-

-

Purification (Salting Out):

Workflow B: Spectroscopic Analysis (UV-Vis / Fluorescence)

Target: Accurate determination of extinction coefficients or quantum yield.

-

Stock Preparation: Dissolve 10 mg of salt in 1 mL anhydrous DMSO .

-

Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately before measurement.

-

Note: Keep final DMSO concentration

to avoid solvent effects on fluorescence.

-

References

-

ChemicalBook. (n.d.). 1,8-Naphthalenedicarboxylic anhydride-4-sulpho potassium salt Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound technical grade. Retrieved from

-

Pardo, A., et al. (2015). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization. Journal of Physical Organic Chemistry. Retrieved from

-

Kamkaew, A., et al. (2015). 1,8-Naphthalimide derivatives: New leads against dynamin I GTPase activity. Organic & Biomolecular Chemistry. Retrieved from

-

Cayman Chemical. (2022).[6] 1,8-ANS Product Information & Solubility. Retrieved from

Sources

- 1. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Fluorescence Spectra Characteristics of Sulfonated Naphthalic Anhydride Derivatives

Introduction

The 1,8-naphthalimide scaffold is a cornerstone in the world of fluorescent molecules, prized for its rigid, planar structure and versatile photophysical properties.[1] These characteristics, including high fluorescence quantum yields, excellent photostability, and a large Stokes shift, make naphthalimide derivatives ideal candidates for a vast array of applications, from industrial dyes to advanced bioimaging probes and chemosensors.[2] The introduction of a sulfonate group (–SO₃⁻) onto the naphthalic anhydride or naphthalimide core imparts unique and highly valuable characteristics. Primarily, it dramatically increases aqueous solubility, a critical requirement for biological applications. Furthermore, as a strongly electron-withdrawing group, sulfonation provides a powerful tool to modulate the molecule's electronic and, consequently, its photophysical properties.[3]

This guide provides a comprehensive exploration of the fluorescence spectra of sulfonated naphthalic anhydride derivatives. We will delve into the fundamental principles governing their fluorescence, the synthetic pathways to create them, the profound influence of their chemical environment, and the intricate relationship between their structure and luminescent output. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these powerful fluorophores.

Fundamentals of Fluorescence in Naphthalimide Systems

To understand the characteristics of these derivatives, a brief review of the principles of fluorescence spectroscopy is essential. Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to a higher energy singlet excited state (S₁).[4] The molecule then rapidly returns to the ground state (S₀) by emitting a photon.[5] This process is elegantly visualized by the Jablonski diagram.

Key fluorescence parameters include:

-

Emission Spectrum : The wavelength distribution of light emitted from the sample after excitation.[6]

-

Stokes Shift : The difference in energy (or wavelength) between the absorption maximum and the emission maximum. Naphthalimides are known for their characteristically large Stokes shifts.[2]

-

Quantum Yield (ΦF) : The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[5]

-

Fluorescence Lifetime (τ) : The average time the molecule spends in the excited state before returning to the ground state.[4][7]

Synthesis of Sulfonated Naphthalic Anhydride Derivatives

The functionalization of the naphthalimide core is key to tuning its properties. Sulfonation can be achieved on the commercially available 1,8-naphthalic anhydride or on its derivatives.

Experimental Protocol: Synthesis of Potassium 4-amino-N-substituted-1,8-naphthalimide-3-sulfonate

This protocol is a representative example based on established methods.[8]

-

Reduction of Nitro Group : Suspend 4-nitro-1,8-naphthalic anhydride in ethanol. Add a solution of tin(II) chloride in concentrated HCl dropwise. Reflux the mixture for 2 hours. Cool to room temperature and collect the precipitated 4-amino-1,8-naphthalic anhydride by filtration.

-

Sulfonation : Add the 4-amino-1,8-naphthalic anhydride to fuming sulfuric acid (oleum) at a controlled temperature (e.g., 50°C). Stir until the reaction is complete (monitored by TLC).

-

Salt Formation : Carefully pour the reaction mixture onto ice. Add a saturated aqueous solution of potassium chloride (KCl) to precipitate the potassium salt of the sulfonated anhydride. Filter and dry the product.

-

Imidation : React the resulting sulfonated anhydride with a desired primary amine (R-NH₂) in a suitable solvent (e.g., ethanol) under reflux to form the final N-substituted sulfonated naphthalimide derivative.

Causality: The choice of fuming sulfuric acid is critical for achieving sulfonation, a classic electrophilic aromatic substitution reaction.[8] The subsequent imidation reaction with a primary amine is a condensation reaction that forms the stable five-membered imide ring, which is fundamental to the fluorophore's structure.[3]

Factors Influencing Fluorescence Spectra

The fluorescence emission of sulfonated naphthalimide derivatives is highly sensitive to their local environment. This sensitivity is the basis for their widespread use as sensors.

Solvent Polarity (Solvatochromism)

Naphthalimide derivatives, particularly those with electron-donating groups at the C-4 position, often exhibit a significant intramolecular charge transfer (ICT) character in the excited state.[3][9] This means the excited state is more polar than the ground state.

-

Mechanism : In polar solvents, the highly polar excited state is stabilized more than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This phenomenon is known as a positive solvatochromic shift.[10][11]

-

Consequences : As solvent polarity increases, a bathochromic (red) shift in the emission maximum is typically observed.[12] Concurrently, the fluorescence quantum yield often decreases in highly polar protic solvents due to the promotion of non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state.[9][10]

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Toluene | 33.9 | 402 | 495 | 93 | 0.65 |

| Chloroform | 39.1 | 417 | 515 | 98 | 0.58 |

| Acetonitrile | 45.6 | 414 | 528 | 114 | 0.18 |

| DMF | 43.2 | 420 | 536 | 116 | 0.15 |

| Methanol | 55.4 | 420 | 540 | 120 | 0.01 |

Table 1. Representative photophysical data for a piperidine-substituted naphthalimide derivative in solvents of varying polarity. Data synthesized from multiple sources.[9][11][13][14]

pH

The fluorescence of sulfonated naphthalimides can be dramatically altered by pH, particularly if the structure incorporates a protonatable group like an aliphatic amine (e.g., piperazine or piperidine).[15]

-

Mechanism : At neutral or high pH, the lone pair of electrons on the amine nitrogen can be transferred to the photo-excited naphthalimide core. This Photoinduced Electron Transfer (PET) is a highly efficient quenching mechanism, resulting in very weak fluorescence (the "OFF" state).[15][16]

-

Sensing Action : In acidic conditions, the amine is protonated. This protonation prevents the lone pair from participating in PET. The quenching mechanism is blocked, and the inherent fluorescence of the naphthalimide is restored (the "ON" state).[17][18] This "on-off" switching makes these compounds excellent pH sensors.

Temperature

Temperature can influence fluorescence intensity through several mechanisms. For many naphthalimide derivatives, increasing the temperature leads to a decrease in fluorescence intensity.[19]

-

Mechanism : Higher temperatures increase the rate of molecular collisions and diffusion. This can enhance dynamic quenching, where collisions with other molecules (like solvent or dissolved oxygen) provide a non-radiative pathway for the excited state to relax.[19]

-

Thermochromism : In some specifically designed donor-acceptor systems, temperature can alter the equilibrium between different excited states (e.g., LE vs. TICT), leading to a shift in emission color, a phenomenon known as thermochromic luminescence.[20][21] Certain derivatives can even exhibit a "turn-on" fluorescence response with increasing temperature due to the inhibition of PET processes at higher thermal energy.[22]

Structure-Property Relationships

The photophysical properties of these derivatives can be precisely tuned by modifying their chemical structure.[3] The position and electronic nature of substituents are paramount.

-

Substitution at the C-4 Position : This is the most common and effective position for modification.[23]

-

Electron-Donating Groups (e.g., -NH₂, -OR, piperidine): These groups enhance the ICT character, leading to a significant red-shift in emission and high sensitivity to solvent polarity.[10][23]

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups can also induce strong ICT, leading to large Stokes shifts and solvent-dependent spectra.[3]

-

-

The Sulfonate Group (–SO₃⁻) : As a strong electron-withdrawing group, it influences the overall electronic distribution. Its position relative to other functional groups can fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths.

-

Substitution at the Imide Nitrogen : While having a less direct impact on the core chromophore, substituents at the N-position can be used to attach receptor units for sensing applications or to modify solubility and cellular localization.[24]

Applications in Research and Drug Development

The unique spectral characteristics of sulfonated naphthalic anhydride derivatives make them powerful tools.

-

Fluorescent Probes for pH : Their predictable fluorescence response to protonation makes them ideal for measuring pH in biological systems, including intracellular and extracellular environments.[15][18]

-

Sensors for Water Content : The high sensitivity of their quantum yield to polar, protic environments allows for the precise detection of trace amounts of water in organic solvents.[11][14][25]

-

Bioimaging Agents : The high water solubility imparted by the sulfonate group, combined with their excellent photostability and high quantum yields, makes them suitable for fluorescent imaging in living cells and tissues.[26][27]

-

Drug Delivery Vehicles : The naphthalimide structure can be incorporated into larger polymer systems or nanoparticles, acting as a fluorescent tag to monitor drug release and biodistribution.[28]

Standard Experimental Workflow

Protocol: Measuring Fluorescence Emission Spectra

This protocol outlines the standard procedure for acquiring fluorescence data using a spectrofluorometer.[5][29]

-

Sample Preparation : Prepare a dilute solution of the sulfonated naphthalimide derivative in the solvent of choice (e.g., water, buffer, ethanol). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with an absorbance < 0.1 at the excitation wavelength).

-

Instrument Setup :

-

Turn on the spectrofluorometer and allow the xenon lamp source to stabilize (typically 20-30 minutes).

-

Open the instrument control software.

-

Select the "Emission Scan" mode.[30]

-

-

Parameter Configuration :

-

Excitation Wavelength : Set a fixed excitation wavelength, usually the absorption maximum (λabs max) of the fluorophore.

-

Emission Wavelength Range : Set the scan range to start approximately 20-30 nm above the excitation wavelength to avoid Rayleigh scattering and extend to a point well past the expected emission peak (e.g., if λexc = 420 nm, scan from 440 nm to 700 nm).[29]

-

Slit Widths : Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better spectral resolution, while wider slits (e.g., 10 nm) increase the signal-to-noise ratio. A common starting point is 5 nm for both.

-

Scan Speed : Select a suitable scan speed (e.g., 120 nm/minute).

-

-

Data Acquisition :

-

Place a cuvette containing the blank solvent in the sample holder and record a blank spectrum.

-

Replace the blank with the sample cuvette.

-

Start the scan to acquire the sample's emission spectrum.

-

-

Data Processing : Subtract the blank spectrum from the sample spectrum to correct for background and solvent Raman scattering. Identify the wavelength of maximum emission intensity (λem max).

Self-Validation: Running a blank is a critical step to ensure that any observed peaks are from the analyte and not from the cuvette, solvent, or instrument artifacts. Measuring the absorption spectrum first to determine the optimal excitation wavelength ensures maximum signal intensity.

Conclusion and Future Outlook

Sulfonated naphthalic anhydride derivatives represent a class of fluorophores with exceptional utility and tunable properties. Their defining characteristics—water solubility, large Stokes shifts, and profound sensitivity to their environment—are a direct result of their unique molecular architecture. By understanding the interplay between their structure, the surrounding medium, and the resulting photophysical output, researchers can rationally design and synthesize novel probes for increasingly sophisticated applications. Future developments will likely focus on creating derivatives with emission in the near-infrared (NIR) window for deeper tissue imaging, designing multi-analyte responsive sensors, and integrating these fluorophores into theranostic platforms that combine diagnostic imaging with targeted therapy.

References

-

HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. HORIBA. Retrieved from [Link]

-

Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Agilent. Retrieved from [Link]

-

Wikipedia. (2024). Fluorescence spectroscopy. Wikipedia. Retrieved from [Link]

-

Slideshare. (n.d.). Fluorescence Spectroscopy: Principles, Techniques, and Applications. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of naphthalimide derivatives in different solvents.... ResearchGate. Retrieved from [Link]

-

Cojocaru, C., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. Retrieved from [Link]

-

Boeva, Z. A., et al. (2022). Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. Chemosensors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Research Progress on Naphthalimide Fluorescent Probes. Semantic Scholar. Retrieved from [Link]

-

Al-Ghamdi, A. A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Homocianu, M., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

Sciforum. (n.d.). Photophysical Properties of some Naphthalimide Derivatives. Sciforum. Retrieved from [Link]

-

Park, S. Y., et al. (2012). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Thomas, K. R. J., et al. (2015). Donor–acceptor substituted 1,8-naphthalimides: design, synthesis, and structure–property relationship. Journal of Materials Chemistry C. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Niels Bohr Institutet. (2015). Building a Fluorescence Correlation Spectroscopy Setup. Niels Bohr Institutet. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of 1,8-naphthalimide 5 in solvents of increasing.... ResearchGate. Retrieved from [Link]

-

Payne, A.-J., et al. (2016). Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Strateos. (n.d.). ExperimentFluorescenceSpectroscopy. Strateos. Retrieved from [Link]

-

ResearchGate. (n.d.). A typical layout of the experiment setup for fluorescence measurements.... ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2019). A naphthalimide-based thermometer: heat-induced fluorescence “turn-on” sensing in a wide temperature range in ambient atmosphere. New Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Lab 4: Molecular Fluorescence. Chemistry LibreTexts. Retrieved from [Link]

-

Kim, H. J., et al. (2010). A series of naphthalimide derivatives as intra- and extra-cellular pH sensors. Dyes and Pigments. Retrieved from [Link]

-

Wang, Z., et al. (2024). Multi-Stimuli-Responsive Fluorescent Molecule with AIE and TICT Properties Based on 1,8-Naphthalimide. Molecules. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. Retrieved from [Link]

-

Al-Mokhtar, M. A., et al. (2023). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. Chemosensors. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The synthesis of some 1,8-naphthalic anhydride derivatives as dyes for polymeric materials. Semantic Scholar. Retrieved from [Link]

-

Li, S., et al. (2024). Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermochromic luminescence. Journal of Materials Chemistry C. Retrieved from [Link]

-

Mor-Hadas, S., et al. (2023). Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. Materials. Retrieved from [Link]

-

Nagai, A., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of investigation on 4-substituted 1,8-naphthalimide derivatives. ResearchGate. Retrieved from [Link]

-

Ladero, M., et al. (2022). Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing. Polymers. Retrieved from [Link]

-

ACS Publications. (2020). 1,8-Naphthalimide-Based Polymers Exhibiting Deep-Red Thermally Activated Delayed Fluorescence and Their Application in Ratiometric Temperature Sensing. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

IOPscience. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

-

ScienceGate. (n.d.). Synthesis and application of Fluorescent Dyes on basis of 1,8-naphthalic carboximides. ScienceGate. Retrieved from [Link]

-

ACS Omega. (2025). Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes. ACS Omega. Retrieved from [Link]

-

ScienceDirect. (n.d.). A fluorescent pH chemosensor based on functionalized naphthalimide in aqueous solution. Talanta. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. ResearchGate. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. horiba.com [horiba.com]

- 5. ossila.com [ossila.com]

- 6. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 7. What Is Fluorescence Spectroscopy? Principles Overview | Agilent [agilent.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fluorescent pH chemosensor based on functionalized naphthalimide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing | MDPI [mdpi.com]

- 19. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02981J [pubs.rsc.org]

- 22. A naphthalimide-based thermometer: heat-induced fluorescence “turn-on” sensing in a wide temperature range in ambient atmosphere - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sciforum.net [sciforum.net]

- 26. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. emeraldcloudlab.com [emeraldcloudlab.com]

CAS number and safety data sheet (SDS) for 4-Sulfo-1,8-naphthalic anhydride potassium salt

The following technical guide is structured to provide an in-depth, actionable resource for researchers and drug development professionals working with 4-Sulfo-1,8-naphthalic anhydride potassium salt .

Synthesis, Physicochemical Characterization, and Application in Fluorescent Probe Design[1]

Executive Summary

This compound (CAS: 71501-16-1) is a critical water-soluble building block in the synthesis of naphthalimide-based fluorescent dyes and optoelectronic materials.[1][2] Unlike its non-sulfonated parent compound, the presence of the sulfonate group at the C4 position confers high water solubility and alters the electronic properties of the naphthalene core, facilitating Intramolecular Charge Transfer (ICT).[1] This compound serves as the primary precursor for the "Lucifer Yellow" class of neuronal tracers and a wide array of DNA intercalators and cellular imaging agents.

Identity & Physicochemical Profile

This compound is defined by its bifunctional nature: the highly reactive anhydride ring allows for facile condensation with primary amines, while the sulfonate group ensures solubility in aqueous media—a rare and valuable trait for organic fluorophore precursors.[1]

| Parameter | Technical Specification |

| CAS Number | 71501-16-1 |

| IUPAC Name | Potassium 1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-6-sulfonate |

| Synonyms | 4-Sulfo-1,8-naphthalenedicarboxylic anhydride potassium salt; Potassium 4-sulfonaphthalic anhydride |

| Molecular Formula | C₁₂H₅KO₆S |

| Molecular Weight | 316.33 g/mol |

| Appearance | White to off-white/straw-yellow crystalline powder |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents (hexane, ether).[1][2][3][4] |

| Melting Point | >300 °C (decomposes); some technical grades cite 207–210 °C depending on hydration/purity.[2] |

| Absorption ( | ~340–350 nm (in aqueous buffer) |

| Emission ( | ~390–410 nm (weak fluorescence as anhydride; highly fluorescent upon imidation) |

Safety Data Sheet (SDS) Analysis

As a reactive anhydride and sulfonic acid salt, this compound presents specific hazards, particularly regarding tissue irritation and sensitization.[2]

| Hazard Category | GHS Classification | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] The anhydride moiety can react with skin proteins. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[2] Hydrolysis generates acidic species on contact with moisture. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] Dust inhalation is a primary risk route. |

Critical Handling Protocols

-

Hydrolysis Risk: The anhydride ring is moisture-sensitive.[1] Store under inert atmosphere (nitrogen/argon) in a desiccator. Exposure to humid air hydrolyzes the anhydride to the dicarboxylic acid, deactivating the material for further synthesis.

-

PPE: Nitrile gloves (0.11 mm min thickness), N95/P2 particulate respirator, and tight-fitting safety goggles are mandatory.[1][2]

Synthesis & Production Mechanism

The synthesis of the potassium salt involves the direct electrophilic sulfonation of 1,8-naphthalic anhydride followed by a "salting-out" purification.[1] This route is preferred over nitro-reduction pathways for high-yield industrial production.[1][2]

Reaction Workflow

The following diagram illustrates the transformation from the parent anhydride to the potassium salt and its subsequent conversion into fluorescent naphthalimides.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

-

Sulfonation:

-

Charge a flame-dried 3-neck flask with 1,8-naphthalic anhydride (10.0 g, 50.5 mmol) .

-

Add fuming sulfuric acid (Oleum, 20% free SO₃, 40 mL) dropwise at room temperature. Caution: Highly Exothermic.[1][2]

-

Heat the mixture to 90–100 °C for 3 hours. Monitor reaction progress by TLC (eluent: Ethyl Acetate/Methanol 4:1). The starting material spot should disappear.

-

-

Quenching & Precipitation:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. The solution will be clear/yellowish.

-

Add a saturated solution of Potassium Chloride (KCl, 15 g in 50 mL H₂O) to the acidic solution.

-

A white/straw-colored precipitate of the potassium salt will form immediately due to the common ion effect.[1]

-

-

Isolation:

-

Filter the precipitate using a sintered glass funnel.

-

Wash the cake with cold 20% KCl solution (2 x 20 mL) to remove excess sulfuric acid, followed by a small amount of cold ethanol.

-

Drying: Dry in a vacuum oven at 60 °C for 12 hours.

-

Yield: Typical yield is 75–85%.[2]

-

Applications: Designing Fluorescent Probes

The 4-sulfo-1,8-naphthalic anhydride scaffold is a "turn-on" fluorophore precursor.[1][2] The anhydride itself has low quantum yield, but conversion to the naphthalimide (via reaction with amines) creates a rigid, planar system with strong fluorescence.[2]

Mechanism: Intramolecular Charge Transfer (ICT)[2]

-

Donor-Acceptor System: In 4-substituted naphthalimides, the naphthalene ring acts as the electron acceptor (A).[1][2]

-

Substituent Effect:

-

The 4-sulfonate group is electron-withdrawing, which can tune the emission blue/green.[1]

-

Replacing the sulfonate (via nucleophilic aromatic substitution, S_NAr) with electron-donating groups (like amines or alkoxides) at the 4-position creates a "Push-Pull" system, significantly red-shifting the emission and increasing quantum yield.[1][2]

-

-

Water Solubility: The potassium sulfonate salt is retained in the final dye structure (e.g., Lucifer Yellow VS), allowing the dye to be dissolved in cellular buffers (PBS) without organic co-solvents like DMSO, which can be cytotoxic.[2]

Protocol: Synthesis of Water-Soluble Naphthalimide Probes

This protocol describes coupling the potassium salt with a primary amine (e.g., N-dimethylethylenediamine for lysosomal targeting).[1][2]

-

Dissolution: Dissolve 4-Sulfo-1,8-naphthalic anhydride K-salt (1.0 eq) in distilled water.

-

Amine Addition: Add the primary amine (1.2 eq) dropwise.[2]

-

Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. The solution will typically darken or become fluorescent.

-

Workup:

Quality Control & Validation

To ensure the integrity of the potassium salt before use in critical synthesis:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Phosphate Buffer/MeOH) | >95.0% Area |

| Identity (NMR) | ¹H NMR (D₂O or DMSO-d₆) | Aromatic Region: Distinct pattern for 3-substituted naphthalene ring.[1][2] Signals: ~8.5–9.0 ppm (doublets/triplets).[2] The symmetry of the parent anhydride is broken. |

| Identity (IR) | FT-IR (ATR) | Anhydride Carbonyls: Strong doublet at ~1780 cm⁻¹ and ~1740 cm⁻¹.[2] Sulfonate: Broad bands at 1150–1250 cm⁻¹ (S=O stretch).[2] |

| Solubility | Visual (10 mg/mL in H₂O) | Clear, colorless to pale yellow solution.[2] No turbidity. |

References

-

Synthesis of Sulfonated Naphthalimides

-

Microwave-Assisted Synthesis Protocols

-

Fluorescence Mechanisms & Probe Design

-

Safety & Regulatory Data (SDS)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PG(16:1(9Z)/16:1(9Z)) | C38H71O10P | CID 52927230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Sulfo-1,8-naphthalic anhydride technical grade, 90 71501-16-1 [sigmaaldrich.com]

- 4. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PA(16:1(9Z)/16:1(9Z)) | C35H65O8P | CID 52929555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photophysical properties of 4-Sulfo-1,8-naphthalic anhydride based fluorophores

An In-Depth Technical Guide to the Photophysical Properties of 4-Sulfo-1,8-Naphthalic Anhydride Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthalimide Scaffold as a Privileged Fluorophore

The 1,8-naphthalimide scaffold is a cornerstone in the world of fluorescent probes, prized for its robust photostability, high fluorescence quantum yields, and synthetic versatility.[1][2] These characteristics make it an ideal platform for developing probes for a vast array of applications, from industrial colorants to advanced bioimaging agents.[1][3][4] The introduction of an electron-donating group, typically an amine or alkoxy group, at the C-4 position induces a strong intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process is the origin of the fluorophore's most valuable properties, including its pronounced solvatochromism and sensitivity to the local environment.

This guide focuses specifically on derivatives of 4-sulfo-1,8-naphthalic anhydride. The sulfonic acid group (-SO₃H) is a critical modification that imparts high water solubility, a crucial feature for biological applications, without compromising the core photophysical advantages of the naphthalimide system. By understanding the fundamental principles governing their behavior, researchers can effectively select, design, and implement these powerful tools in their experimental workflows.

Core Photophysical Principles and Properties

The utility of a fluorophore is defined by its photophysical properties. For 4-substituted 1,8-naphthalimide derivatives, these properties are intimately linked to the nature of the substituent at the C-4 position and the surrounding solvent environment.

Absorption, Emission, and Intramolecular Charge Transfer (ICT)

The electronic properties of 1,8-naphthalimide dyes are dominated by the substituent at the C-4 position.

-

Halogen or Alkoxy Groups: Derivatives with a halogen or an alkoxy group at the C-4 position are typically colorless and exhibit fluorescence in the blue region of the spectrum.[5]

-

Amino Groups: The introduction of an electron-donating amino group at this position results in a significant bathochromic (red) shift in both the absorption and emission spectra, leading to yellow compounds with strong green fluorescence.[5][6]

This shift is a direct consequence of an Intramolecular Charge Transfer (ICT) process. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting naphthalimide core. This creates a highly polar excited state, which is fundamental to the dye's environmental sensitivity.

Solvatochromism: A Window into the Microenvironment

One of the most powerful features of this fluorophore class is its solvatochromism—the change in absorption and emission color in response to the polarity of the solvent.[7][8] As solvent polarity increases, the highly polar excited state is stabilized more than the less polar ground state. This leads to:

-

A slight red shift in the absorption maximum.

-

A much more pronounced red shift in the fluorescence emission maximum.

This phenomenon results in a significant increase in the Stokes shift in polar solvents.[7] This sensitivity makes these dyes exceptional probes for reporting on changes in the local microenvironment, such as a protein binding event that moves the fluorophore from a polar aqueous environment to a nonpolar hydrophobic pocket.[8][9][10]

Quantum Yield and Fluorescence Lifetime

Fluorescence Quantum Yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 1,8-naphthalimide derivatives, ΦF is highly dependent on both the molecular structure and the environment.

-

In nonpolar solvents, quantum yields can be very high, approaching 100% in some cases.[7]

-

In polar, protic solvents like water, the quantum yield is often dramatically quenched.[8] This "off/on" behavior is highly desirable for probes, as a binding event that shields the fluorophore from water can lead to a massive increase in fluorescence intensity.[10]

Fluorescence Lifetime (τ) , the average time the molecule spends in the excited state before returning to the ground state, is typically in the range of 5 to 10 nanoseconds for these compounds.[11][12] This lifetime is long enough for robust detection and can also be modulated by the local environment, providing another parameter for sensing applications.

Synthetic Strategy and Molecular Design

The versatility of the 1,8-naphthalimide platform stems from its straightforward and modular synthesis. The general approach allows for extensive chemical modification to fine-tune the photophysical and chemical properties.

General Synthesis Workflow

The synthesis typically begins with the sulfonation of commercially available 1,8-naphthalic anhydride.[13] The resulting 4-sulfo-1,8-naphthalic anhydride can then be functionalized. A common route involves converting the sulfonic acid to a more reactive group like a halogen (e.g., 4-bromo- or 4-chloro-1,8-naphthalic anhydride) which can then be substituted with various nucleophiles (amines, alkoxides) to install the desired electron-donating group. The final step is the imidization reaction with a primary amine to build the complete naphthalimide fluorophore. This amine can contain linkers for bioconjugation or other functionalities.

Caption: General synthetic workflow for 4-substituted 1,8-naphthalimide fluorophores.

Quantitative Photophysical Data

The following table summarizes key photophysical properties for representative 4-amino-1,8-naphthalimide derivatives, illustrating the impact of substitution and solvent environment.

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

| 4-Amino-N-alkyl-1,8-naphthalimide | Acetonitrile | ~410 | ~530 | ~5800 - 8500 | 0.45 - 0.65 | 5.76 - 9.96 |

| 4-Piperidinyl-N-aryl-1,8-naphthalimide | Toluene | ~400 | ~500 | ~4900 | High | ~7.0 |

| 4-Piperidinyl-N-aryl-1,8-naphthalimide | Ethanol | ~415 | ~550 | ~6000 | Moderate | 0.2 - 6.0 (dual) |

| 4-DMN Amino Acid | Water | ~410 | ~560 | ~7000 | < 0.001 | - |

| 4-DMN Amino Acid | Dioxane | ~408 | ~505 | ~4700 | 0.81 | - |

(Data compiled from references[5][10][11]. Exact values are highly dependent on the specific N-substituent and solvent.)

Experimental Protocols: A Self-Validating System

Accurate characterization of photophysical properties is essential. The following protocols provide a framework for reliable measurements.

Protocol 1: Determination of Fluorescence Quantum Yield (ΦF)

This protocol uses the comparative method, which relies on a well-characterized fluorescence standard.[7]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

-

Fluorophore of interest (Sample)

-

Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Fluorescein in 0.1 M NaOH, ΦF = 0.95)[12]

-

High-purity solvents

-

UV-Vis Spectrophotometer

-

Fluorometer

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance spectrum for each solution. Note the absorbance value at the excitation wavelength (A).

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both sample and standard.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).

-

Plot Data: Plot integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear.

-

Calculate Gradient: Determine the gradient (slope) of the straight line for both plots (Grad).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦF_sample):

ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

Grad is the gradient from the plot of I vs. A.

-

η is the refractive index of the solvent used for the sample and standard solutions. (If the same solvent is used, this term cancels out).

-

Caption: Workflow for comparative quantum yield measurement.

Authoritative Grounding & Applications

The unique properties of 4-sulfo-1,8-naphthalimide fluorophores have led to their adoption in several high-impact fields:

-

Sensing and Bioimaging: Their extreme sensitivity to the local environment makes them ideal for developing "turn-on" probes for detecting biomolecular interactions, such as protein-protein binding or enzyme activity.[8][14] The high photostability also allows for long-term imaging experiments in living cells.[6]

-

Drug Delivery Systems: These fluorophores can be conjugated to drug molecules or carrier nanoparticles to track their biodistribution, cellular uptake, and payload release in real-time.[11]

-

Materials Science: They are incorporated into polymers to create fluorescent materials with sensing capabilities, for applications such as optical brighteners or components in organic light-emitting diodes (OLEDs).[1][15][16]

Conclusion and Future Outlook

Fluorophores based on the 4-sulfo-1,8-naphthalic anhydride core represent a mature yet continually evolving class of chemical tools. Their combination of water solubility, high quantum yields, photostability, and profound environmental sensitivity provides a powerful platform for innovation. Future developments will likely focus on creating derivatives with excitation and emission profiles further into the red and near-infrared regions to minimize cellular autofluorescence and improve tissue penetration for in vivo imaging. The continued exploration of novel substitutions and conjugation strategies will undoubtedly expand their application in diagnostics, drug development, and advanced materials.

References

-

Gotor, R., et al. (2012). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Chemical Communications, 48(78), 9720-9722. [Link]

-

Gotor, R., et al. (2015). Naphthalimide/benzimide-based excited-state intramolecular proton transfer active luminogens: aggregation-induced enhanced emission and potential for chemical modification. New Journal of Chemistry, 39(4), 2599-2603. [Link]

-

Kaur, M., et al. (2016). Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. Journal of Fluorescence, 26(4), 1369-1377. [Link]

-

ResearchGate. (2025). The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes. Request PDF. [Link]

-

ResearchGate. (2025). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Request PDF. [Link]

-

ResearchGate. Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. [Link]

-

Chen, Y., et al. (2024). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(1), 133-140. [Link]

-

Li, Z., et al. (2017). A guanidine derivative of naphthalimide with excited-state deprotonation coupled intramolecular charge transfer properties and its application. Journal of Materials Chemistry C, 5(20), 4843-4850. [Link]

-

Ma, Y., et al. (2015). Synthesis and Properties of Naphthalimide Fluorescent Dye and Covalently Bonded Polyurethane Emulsions. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 52(5), 343-349. [Link]

-

PlumX Metrics. Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study. [Link]

-

Marfin, Y. S., et al. (2016). Synthesis of novel water-soluble 1,8-naphthalimide derivatives and their evaluation as dynamin I inhibitors. Organic & Biomolecular Chemistry, 14(4), 1333-1345. [Link]

-

Semantic Scholar. The synthesis of some 1,8-naphthalic anhydride derivatives as dyes for polymeric materials. [Link]

-

Zhu, H., et al. (2020). Recent advances in 4-hydroxy-1,8-naphthalimide-based small-molecule fluorescent probes. Dyes and Pigments, 173, 107933. [Link]

-

Chan, K. H., et al. (2020). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molbank, 2020(2), M1125. [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 1999, 012025. [Link]

-

Ray, D., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 147-154. [Link]

-

Ray, D., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 147-154. [Link]

-

ResearchGate. (2020). A review of investigation on 4-substituted 1,8-naphthalimide derivatives. [Link]

-

Loving, G. S., & Imperiali, B. (2009). Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions. Bioconjugate Chemistry, 20(11), 2133-2141. [Link]

-

Wang, Y., et al. (2022). A 1,8-naphthalimide-based fluorescent chemosensor for the sequential recognition of silver and sulfur ions and its application in bioimaging. New Journal of Chemistry, 46(30), 14357-14363. [Link]

-

ResearchGate. (2025). Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. [Link]

-

Stoyanov, S., et al. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molbank, 2024(4), M1914. [Link]

-

DSpace@MIT. (2009). New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions. [Link]

-

ResearchGate. (2020). Photophysical properties of 4-phenyl-1,8-naphthalimide. (a). Absorption... [Link]

-

Ma, Y., et al. (2014). Synthesis and Enhanced Properties of Fluorescence-Based Polyurethane Films by Covalently Bonding 1,8-Naphthalimide. Asian Journal of Chemistry, 26(14), 4307-4311. [Link]

-

Loving, G., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. Journal of the American Chemical Society, 130(41), 13630-13638. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 6. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 8. Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New tools derived from the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore for the detection of biomolecular interactions [dspace.mit.edu]

- 10. scispace.com [scispace.com]

- 11. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. A 1,8-naphthalimide-based fluorescent chemosensor for the sequential recognition of silver and sulfur ions and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

The Strategic Utility of 4-Sulfo-1,8-naphthalic Anhydride in the Synthesis of Advanced Fluorescent Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probe development, the rational design of molecular scaffolds that offer both versatile reactivity and tunable photophysical properties is paramount. Among the elite class of fluorophores, the 1,8-naphthalimide core has garnered significant attention due to its inherent brightness, exceptional photostability, and synthetic accessibility. This guide focuses on a key derivative, 4-sulfo-1,8-naphthalic anhydride, a precursor that uniquely addresses the critical need for water-soluble and biocompatible fluorescent probes. The strategic incorporation of the sulfonate group not only imparts aqueous solubility but also provides a versatile handle for further chemical modification, making it an invaluable intermediate in the synthesis of sophisticated sensors for a myriad of applications, from cellular imaging to environmental monitoring.

The 1,8-Naphthalimide Scaffold: A Privileged Fluorophore

The 1,8-naphthalimide framework is a planar, aromatic system characterized by a high quantum yield and a large Stokes shift, which is the difference between the absorption and emission maxima. These properties are highly desirable in fluorescence-based applications as they minimize self-quenching and reduce spectral overlap, leading to improved signal-to-noise ratios. The photophysical characteristics of 1,8-naphthalimides are exquisitely sensitive to the nature of the substituent at the C-4 position of the naphthalene ring. Electron-donating groups at this position typically induce a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups can modulate the fluorescence in different ways, including quenching. This "tunability" is a cornerstone of the rational design of fluorescent probes with specific excitation and emission profiles.

The Pivotal Role of the Sulfonate Group

The introduction of a sulfonate (-SO₃⁻) group at the C-4 position of the 1,8-naphthalic anhydride ring is a strategic modification that confers several key advantages:

-

Aqueous Solubility: The highly polar and ionizable nature of the sulfonate group dramatically increases the water solubility of the resulting naphthalimide derivatives. This is a critical feature for biological applications, as it allows for the direct use of the fluorescent probes in aqueous buffers and cellular environments without the need for organic co-solvents that can be cytotoxic.

-

Reduced Aggregation: The electrostatic repulsion between the negatively charged sulfonate groups can prevent the aggregation of the fluorescent probes in aqueous media. Aggregation is a common problem with hydrophobic fluorophores that can lead to fluorescence quenching and unpredictable behavior.

-

A Versatile Synthetic Handle: While the primary role of the sulfonate group is often to ensure water solubility, it can also serve as a reactive site for further chemical modifications, although this is less common than derivatization at the imide nitrogen.

Synthesis of 4-Sulfo-1,8-naphthalic Anhydride and its Derivatives

The synthesis of 4-sulfo-1,8-naphthalic anhydride is typically achieved through the sulfonation of 1,8-naphthalic anhydride using fuming sulfuric acid. The subsequent and most crucial step in the synthesis of fluorescent probes is the condensation of the anhydride with a primary amine to form the corresponding 1,8-naphthalimide. This reaction is generally robust and proceeds with high efficiency.

The general synthetic scheme for producing a 4-sulfonated 1,8-naphthalimide fluorescent probe is depicted below:

Caption: General synthesis of 4-sulfonated 1,8-naphthalimide probes.

Experimental Protocol: Synthesis of a Water-Soluble Naphthalimide pH Probe

This protocol describes the synthesis of a water-soluble 1,8-naphthalimide fluorescent pH probe, adapted from a general procedure for the condensation of a 4-substituted naphthalic anhydride with an amine.

Materials:

-

4-Sulfo-1,8-naphthalic anhydride potassium salt

-

Ethanolamine

-

Britton-Robinson buffer

-

Potassium chloride (KCl)

Procedure:

-

To a stirred suspension of this compound (0.6 mmol) in 5 mL of 1 M Li⁺/H⁺ acetate buffer (pH 5), add ethanolamine (3.3 mmol).

-

Heat the reaction mixture at 120°C for 18 hours.

-

Dilute the reaction mixture with 20 mL of hot water.

-

Induce precipitation of the product by adding KCl.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from water to yield the pure 4-sulfonated N-(2-hydroxyethyl)-1,8-naphthalimide.

Photophysical Properties of 4-Sulfonated Naphthalimide Derivatives

The introduction of the sulfonate group at the C-4 position generally results in a fluorophore with a strong intramolecular charge transfer (ICT) character. This leads to a significant Stokes shift and sensitivity of the fluorescence emission to the polarity of the local environment. The table below summarizes the photophysical properties of representative 4-substituted 1,8-naphthalimide derivatives to illustrate the effect of the C-4 substituent.

| 4-Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| -Cl | 345 | 401 | 56 | - | Ethanol | |

| -OCH₃ | ~370 | ~450 | ~80 | - | - | - |

| -NH₂ | 460 | 538 | 78 | Decreases with polarity | Methanol | |

| -SO₃⁻ (hypothetical) | ~400-420 | ~500-530 | ~100-130 | Moderate to High | Water | - |

| Phenyl | 350 | ~450 | ~100 | 0.12 | Ethanol |

Note: Data for the 4-sulfonate derivative is an estimation based on the properties of other electron-withdrawing groups and the expected solvatochromic effects in water. Precise data would be dependent on the specific N-substituent.

Applications of 4-Sulfonated Naphthalimide Probes

The excellent water solubility and bright fluorescence of 4-sulfonated naphthalimide derivatives make them ideal candidates for a range of applications in aqueous environments, particularly in biological systems.

Fluorescent pH Probes

The fluorescence of many 4-substituted naphthalimides is sensitive to pH. This is often due to the protonation or deprotonation of a receptor moiety attached to the imide nitrogen, which modulates a photoinduced electron transfer (PET) process. In a typical PET-based pH probe, the fluorescence is "off" in the deprotonated state due to quenching by the lone pair of electrons on the receptor. Upon protonation, the PET process is inhibited, and the fluorescence is "on". The water solubility imparted by the sulfonate group is critical for the application of these probes in biological pH sensing.

Caption: Mechanism of a PET-based fluorescent pH probe.

Cellular Imaging

The high water solubility and low cytotoxicity of sulfonated naphthalimides make them excellent candidates for live-cell imaging. They can be designed to target specific organelles or to respond to changes in the intracellular environment, such as variations in ion concentration or redox state. The bright and stable fluorescence allows for long-term imaging experiments with high sensitivity.

Sensing of Metal Ions

By incorporating a specific metal ion chelator into the naphthalimide structure (typically at the imide nitrogen), highly selective and sensitive fluorescent probes for metal ions can be developed. The binding of the target metal ion can either enhance or quench the fluorescence, providing a clear signal for its detection. The sulfonate group ensures that these sensors are compatible with aqueous samples for environmental monitoring or biological studies.

Future Perspectives

The strategic use of 4-sulfo-1,8-naphthalic anhydride as a fluorescent intermediate is poised to continue driving innovation in the development of advanced fluorescent probes. Future research directions are likely to focus on:

-

Multiplexed Sensing: The development of multi-analyte probes by integrating different recognition moieties onto the sulfonated naphthalimide scaffold.

-

Theranostics: The combination of the diagnostic (fluorescence imaging) and therapeutic capabilities of naphthalimide derivatives, where the sulfonate group can enhance drug delivery and solubility.

-

Near-Infrared (NIR) Probes: The chemical modification of the naphthalimide core to shift the emission into the NIR region, which is highly desirable for deep-tissue imaging.

References

- Two water soluble and high selective 1,8-naphthalimide fluorescent probes for protons have been synthesized by simple and efficient one-step reaction under very mild conditions. Their photophysical characteristics in Britton–Robinson buffer have been studied. All detections were carried out in aqueous media and a large number of biologically relevant ions showed no obvious interferences with the detection. Flu

An In-Depth Technical Guide to the Absorption and Emission Maxima of 4-Sulfo-1,8-naphthalic anhydride potassium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photophysical Landscape of 1,8-Naphthalimides

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes and functional dyes due to its rigid, planar structure and advantageous photophysical properties. These molecules are renowned for their high fluorescence quantum yields, excellent photostability, and the tunable nature of their absorption and emission characteristics.[1] The spectroscopic behavior of 1,8-naphthalimide derivatives is profoundly influenced by the electronic nature of substituents at the C-4 position of the naphthalene ring system.[2] The introduction of electron-donating or electron-withdrawing groups at this position can dramatically alter the intramolecular charge transfer (ICT) character of the molecule's excited state, leading to significant shifts in its absorption and emission spectra.[1][2] This sensitivity to substitution and the local environment makes 1,8-naphthalimides exceptional candidates for developing sensors and probes in biological and pharmaceutical research.

This guide provides a comprehensive overview of the anticipated photophysical properties of 4-Sulfo-1,8-naphthalic anhydride potassium salt (CAS: 71501-16-1). While specific experimental data for the absorption and emission maxima of this particular compound in a range of solvents is not extensively documented in publicly available literature, this guide will leverage established principles of fluorescence spectroscopy and the known behavior of structurally related 1,8-naphthalimide derivatives to provide a robust predictive analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine these parameters in their own laboratory settings.

Molecular Structure and Expected Photophysical Characteristics

This compound is a derivative of 1,8-naphthalic anhydride featuring a sulfonate group (-SO₃⁻K⁺) at the 4-position. The sulfonate group is strongly electron-withdrawing, which is expected to significantly influence the electronic transitions of the naphthalimide core.

The photophysical properties of 4-substituted 1,8-naphthalimides are largely dictated by the nature of the substituent at the 4-position. Derivatives with electron-donating groups, such as amino or alkoxy moieties, typically exhibit a bathochromic (red) shift in their absorption and emission spectra, characterized by a pronounced intramolecular charge transfer (ICT) from the donor group to the electron-accepting naphthalimide core.[2] Conversely, the presence of an electron-withdrawing group, such as the sulfonate group in the topic compound, is anticipated to have a distinct effect.

Based on the electronic properties of the sulfonate group, the following characteristics for this compound are expected:

-

Absorption: Compared to the unsubstituted 1,8-naphthalic anhydride, the presence of the electron-withdrawing sulfonate group is likely to cause a slight to moderate shift in the absorption maximum. The precise shift will be solvent-dependent.

-

Emission: The emission spectrum is also expected to be influenced by the sulfonate group and the polarity of the solvent. A notable Stokes shift, the difference between the absorption and emission maxima, is a characteristic feature of 1,8-naphthalimide derivatives.

-

Solvatochromism: 1,8-Naphthalimide derivatives are well-known for their solvatochromic behavior, where the absorption and emission maxima shift with changes in solvent polarity. This phenomenon is attributed to the change in the dipole moment of the molecule upon excitation. It is highly probable that this compound will exhibit positive solvatochromism, with a red shift in emission in more polar solvents.

A summary of the basic chemical information for this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Sulfo-1,8-naphthalenedicarboxylic Anhydride Potassium Salt |